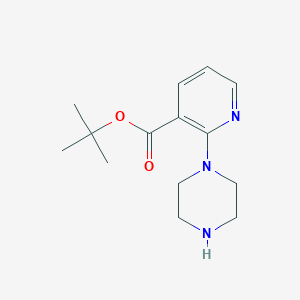
2-Piperazin-1-yl-nicotinic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Piperazin-1-yl-nicotinic acid tert-butyl ester” is a chemical compound . It is also known as PIPER. The molecular formula of this compound is C14H21N3O2 .
Synthesis Analysis
The synthesis of “this compound” or similar compounds has been studied . For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular weight of “this compound” is 263.34 g/mol. The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis .Applications De Recherche Scientifique
2-Piperazin-1-yl-nicotinic acid tert-butyl ester has been studied extensively in the scientific community due to its potential applications in medical research. It has been studied as a potential therapeutic agent for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. Additionally, this compound has been studied as a potential agent for the treatment of inflammation, cancer, and other diseases.
Mécanisme D'action
2-Piperazin-1-yl-nicotinic acid tert-butyl ester is believed to act as an agonist of the nicotinic acetylcholine receptors. This means that it binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This in turn leads to various physiological effects, such as increased alertness, improved cognitive performance, and reduced anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase alertness and improve cognitive performance. It has also been found to reduce anxiety and improve mood. Additionally, it has been found to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using 2-Piperazin-1-yl-nicotinic acid tert-butyl ester in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, it has a wide range of potential applications in medical research, making it a valuable tool for scientists. The primary limitation of using this compound in lab experiments is that it has a relatively short half-life, meaning that it must be administered frequently in order to achieve the desired effects.
Orientations Futures
The potential future directions of research related to 2-Piperazin-1-yl-nicotinic acid tert-butyl ester are numerous. These include further studies into its mechanism of action, its potential therapeutic applications, and its biochemical and physiological effects. Additionally, further studies into the synthesis of this compound, its pharmacokinetics, and its potential side effects are warranted. Finally, research into the potential use of this compound as an adjunct therapy for various diseases is also of interest.
Méthodes De Synthèse
2-Piperazin-1-yl-nicotinic acid tert-butyl ester can be synthesized in a two-step process. The first step involves the reaction of piperazine with tert-butyl bromide to form the tert-butyl ester of piperazine. This is followed by the reaction of the tert-butyl ester of piperazine with nicotinic acid, which yields this compound.
Propriétés
IUPAC Name |
tert-butyl 2-piperazin-1-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)11-5-4-6-16-12(11)17-9-7-15-8-10-17/h4-6,15H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYLBBRIUYJXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


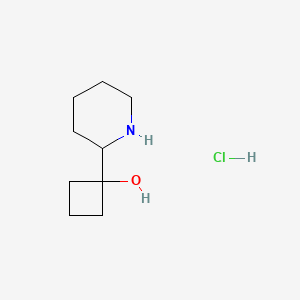
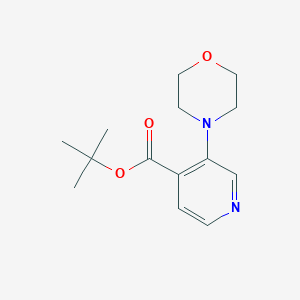
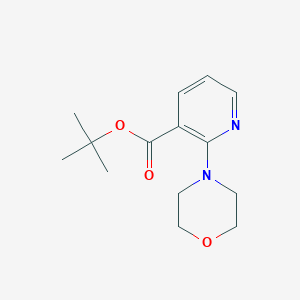
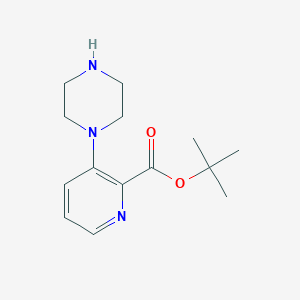


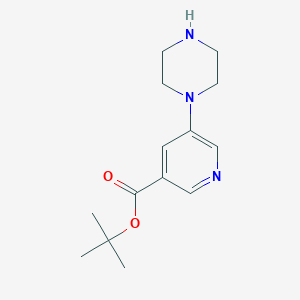

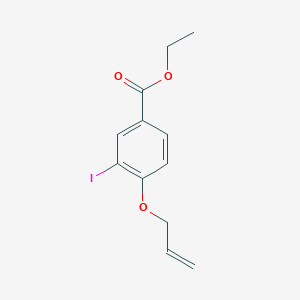

![C-(5-m-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine; hydrochloride](/img/structure/B6299023.png)
![C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299025.png)
![[5-(3-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299031.png)